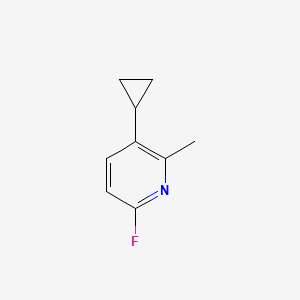

3-Cyclopropyl-6-fluoro-2-methylpyridine

Beschreibung

BenchChem offers high-quality 3-Cyclopropyl-6-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10FN |

|---|---|

Molekulargewicht |

151.18 g/mol |

IUPAC-Name |

3-cyclopropyl-6-fluoro-2-methylpyridine |

InChI |

InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3 |

InChI-Schlüssel |

OZYPHGBTIRSEAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)F)C2CC2 |

Herkunft des Produkts |

United States |

The Significance of Fluorinated Pyridine Architectures in Contemporary Organic Chemistry

Fluorinated pyridine (B92270) scaffolds are integral to the development of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical sectors. The introduction of fluorine atoms into a pyridine ring can profoundly alter its physicochemical properties. Fluorine's high electronegativity can modulate the electron density of the pyridine ring, influencing its reactivity and interaction with biological targets. This can lead to enhanced binding affinity, improved metabolic stability, and better membrane permeability of drug candidates. ikprress.orgmdpi.commdpi.com

The strategic placement of fluorine can also block sites of oxidative metabolism, thereby prolonging the in vivo half-life of a therapeutic agent. nih.gov Furthermore, the substitution of hydrogen with fluorine can induce conformational changes that may be crucial for optimal interaction with enzymes and receptors. ikprress.org In materials science, the unique electronic properties of fluorinated pyridines are being harnessed to develop advanced materials with tailored optical and electronic characteristics. The versatility of these fluorinated building blocks ensures their continued prominence in the design of next-generation chemical entities. chemimpex.com

Cyclopropyl Functionality As a Key Motif in Molecular Design and Strain Engineering

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a highly valued structural motif in molecular design. Its inherent ring strain endows it with unique chemical reactivity and conformational rigidity. In medicinal chemistry, the incorporation of a cyclopropyl group can lead to significant improvements in a molecule's pharmacological profile. It can act as a rigid scaffold, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target.

The cyclopropyl ring is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups, to fine-tune properties like lipophilicity and metabolic stability. Its compact size and rigid nature can also facilitate favorable interactions within the binding pockets of proteins. The strain energy of the cyclopropyl ring can be harnessed to influence reaction pathways, making it a valuable tool in synthetic organic chemistry for the construction of complex molecular frameworks.

Research Trajectories for 3 Cyclopropyl 6 Fluoro 2 Methylpyridine: a Focused Academic Perspective

Strategic Approaches to Fluorinated Methylpyridine Scaffolds

The synthesis of fluorinated pyridine derivatives is a cornerstone of medicinal and agrochemical research, owing to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. agropages.com General strategies for accessing these scaffolds often involve either the introduction of fluorine onto a pre-existing pyridine ring or the construction of the pyridine ring from fluorine-containing precursors.

One common method involves the diazotization of aminopyridines followed by a fluorodediazoniation reaction, such as the Balz-Schiemann reaction, in anhydrous hydrogen fluoride (B91410) or HF-pyridine solutions. google.com Another approach is nucleophilic aromatic substitution (SNAr), where a suitable leaving group on the pyridine ring, such as a nitro or chloro group, is displaced by a fluoride anion. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride to yield the corresponding 3-fluoropyridine (B146971) derivative. researchgate.net Additionally, palladium-catalyzed methods have been developed for the direct C-H fluorination of arenes using mild electrophilic fluorinating reagents, offering a modern alternative to classical methods. nih.govspringernature.com These foundational strategies provide the essential fluorinated pyridine core upon which further substitutions, such as cyclopropylation, can be performed.

Introduction of the Cyclopropyl Moiety via Transition Metal-Catalyzed Reactions

The incorporation of a cyclopropyl group is a key step in the synthesis of the target molecule. This is typically achieved through transition metal-catalyzed cross-coupling reactions that are highly efficient in forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp²)—C(sp³) Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging the C(sp²)-C(sp³) bond between the pyridine ring and the cyclopropyl group. The Suzuki-Miyaura coupling is a prominent example, utilizing a cyclopropylboronic acid or its trifluoroborate salt as the coupling partner with a halo-substituted fluoromethylpyridine. A direct synthetic route to a closely related compound, 3-cyclopropyl-2-fluoropyridine, has been demonstrated via the coupling of 2-Fluoro-3-iodopyridine with Potassium cyclopropyltrifluoroborate. chemicalbook.com This type of reaction typically employs a palladium(0) catalyst and a base to facilitate the transmetalation and reductive elimination steps. Direct C-H cyclopropylation of heterocycles in the presence of a simple palladium catalyst has also been reported, where the cyclopropyl-halide bond undergoes a concerted oxidative addition to the palladium(0) center. nih.gov

Table 1: Representative Palladium-Catalyzed Cyclopropylation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Fluoro-3-iodopyridine | Potassium cyclopropyltrifluoroborate | Pd Catalyst | 3-cyclopropyl-2-fluoropyridine | chemicalbook.com |

| Thiophenes/1,3-azoles | Cyclopropyl Iodide | Pd Catalyst | Cyclopropyl-substituted heterocycle | nih.gov |

Zirconium-Mediated C–F Bond Activation and C–C Bond Formation

A more advanced and highly regioselective method involves the use of zirconium complexes to mediate C–F bond activation and subsequent C–C bond formation. acs.org Research has shown that treating a zirconocene (B1252598) dicyclopropyl complex, [Cp₂Zr(c-C₃H₅)₂], with fluoropyridines results in the cleavage of a C–F bond and the formation of a new bond between the pyridyl carbon and a cyclopropyl group. acs.org This reaction proceeds through a proposed η²-cyclopropene/zirconabicyclobutane intermediate. acs.org The process is driven by the formation of a strong Zr–F bond and is highly regioselective. For example, the reaction with pentafluoropyridine (B1199360) or 2,4,6-trifluoropyridine (B32590) leads to the formation of a single organometallic fluoro complex product in high to moderate yields. acs.org This methodology represents a novel approach to functionalizing fluorinated heterocycles by leveraging the unique reactivity of strained rings coordinated to transition metals. nih.govwhiterose.ac.uk

Table 2: Zirconium-Mediated Reaction with Fluoropyridines

| Zirconium Reagent | Fluoropyridine Substrate | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| [Cp₂Zr(c-C₃H₅)₂] | Pentafluoropyridine | 45 °C | 64 h | Cp₂Zr(F)(2-cyclopropyl-tetrafluoropyridyl) | 85% | acs.org |

| [Cp₂Zr(c-C₃H₅)₂] | 2,4,6-Trifluoropyridine | 45 °C | 64 h | Cp₂Zr(F)(2-cyclopropyl-4,6-difluoropyridyl) | 61% | acs.org |

Multi-Component Reactions and Cascade Processes for Pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted pyridines in a single step from simple precursors. bohrium.com These reactions are valuable in green chemistry as they often reduce reaction times and simplify purification processes. nih.govacs.org Various MCRs have been developed for the synthesis of polysubstituted pyridines, frequently employing a one-pot condensation of aldehydes, ketones or 1,3-dicarbonyl compounds, an active methylene (B1212753) compound, and an ammonia (B1221849) source. researchgate.netrsc.org

While a specific MCR for 3-Cyclopropyl-6-fluoro-2-methylpyridine is not explicitly detailed in the reviewed literature, a plausible strategy could involve a modified Hantzsch or Guareschi-type synthesis. Such a reaction could theoretically combine a cyclopropyl-containing β-ketoester, a fluorine-containing building block, and an enamine or ammonia equivalent to assemble the core pyridine ring with the desired substituents in a convergent manner. The use of nanocatalysts, such as ZnO or MgO nanoparticles, has been shown to effectively promote such syntheses under mild or solvent-free conditions. rsc.org

Functionalization and Derivatization Pathways of the 3-Cyclopropyl-6-fluoro-2-methylpyridine Core

Once the core structure is assembled, further functionalization can be undertaken to introduce additional chemical diversity. A key transformation is the selective modification of the existing substituents on the pyridine ring.

Regioselective Oxidation of Alkyl Substituents

The 2-methyl group of the 3-Cyclopropyl-6-fluoro-2-methylpyridine core is a handle for further derivatization via oxidation. The selective oxidation of methylpyridines (picolines) to the corresponding pyridinecarboxylic acids is a well-established industrial and laboratory process. nih.gov Several methods can be employed for this transformation.

One effective approach is the aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and/or manganese(II) salts. This radical-catalyzed system can convert 3-methylpyridine (B133936) to 3-pyridinecarboxylic acid in high yields. researchgate.net Another method involves oxidation under Wet Air Oxidation (WAO) conditions, which operates at high temperatures and pressures and is believed to proceed via a free radical mechanism. shu.ac.uk Additionally, a process using molecular halogen in an aqueous solution under the influence of actinic radiation has been patented for the oxidation of methyl-pyridines to their corresponding carboxylic acids. google.com These methods offer potential pathways to convert the 2-methyl group of the target compound into a carboxylic acid, which can then serve as a precursor for amides, esters, and other functional groups.

Table 3: Comparison of Oxidation Methods for Methylpyridines

| Method | Oxidant | Catalyst / Conditions | Product | Reference |

|---|---|---|---|---|

| Radical Catalysis | O₂ / Air | NHPI, Co(OAc)₂, Mn(OAc)₂ | Pyridinecarboxylic Acid | researchgate.net |

| Wet Air Oxidation | Air / O₂ | 250°C, 250 atm | Pyridinecarboxylic Acid, Aldehyde | shu.ac.uk |

| Photo-halogenation | Molecular Halogen (e.g., Cl₂) | Actinic radiation, elevated temp. | Pyridinecarboxylic Acid | google.com |

Halogen-Directed Transformations and Nucleophilic Substitutions

The synthesis of 3-cyclopropyl-6-fluoro-2-methylpyridine necessitates a multi-step approach that typically begins with a pre-functionalized pyridine core. A common strategy involves the use of dihalopyridine precursors, which allow for sequential and regioselective substitution of the halogen atoms.

Synthesis of Dihalogenated Precursors

A key advanced precursor for the target molecule is a 2,6-dihalo-3-cyclopropylpyridine. The synthesis of such a precursor, for instance, 2,6-dichloro-3-cyclopropylpyridine (B578732), can be envisioned starting from 2,6-dichloropyridine (B45657). A crucial step is the introduction of a functional group at the 3-position that can be converted to a cyclopropyl group. One established method for functionalizing the 3-position of 2,6-dichloropyridine is through nitration. The nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine (B41883) can be achieved using a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid) nih.gov. This method is advantageous as it allows for lower molar ratios of nitric acid and minimizes the evolution of hazardous nitrogen oxides nih.gov.

Following the formation of 2,6-dichloro-3-nitropyridine, the nitro group can be transformed into a cyclopropyl group. While direct conversion is challenging, a common synthetic strategy involves the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce a different functional group that can then participate in a cyclopropanation reaction. Alternatively, modern cross-coupling reactions could be employed to introduce the cyclopropyl moiety.

Nucleophilic Aromatic Substitution (SNAr) Reactions

With a dihalogenated precursor such as 2,6-dichloro-3-cyclopropylpyridine in hand, the subsequent steps involve the selective replacement of the chlorine atoms with fluorine and a methyl group via nucleophilic aromatic substitution (SNAr). The reactivity of halogens in SNAr reactions on the pyridine ring is highly dependent on their position and the nature of the other substituents.

The fluorine atom is typically introduced using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. This process is known as a Halex (halogen exchange) reaction. The substitution of a chlorine atom with fluorine is a common transformation in the synthesis of fluorinated heterocycles. For instance, the conversion of 3-substituted-2,6-dichloropyridines to their corresponding 2,6-difluoro derivatives has been demonstrated using cesium fluoride in DMSO.

The introduction of the methyl group can be more complex. Direct methylation via SNAr with a methyl carbanion source (e.g., methyllithium (B1224462) or a Grignard reagent) can be challenging due to the high reactivity of these reagents, which can lead to side reactions. A more controlled approach often involves the use of a softer nucleophile or a transition metal-catalyzed cross-coupling reaction. For example, a 2-chloro-3-nitropyridine (B167233) can be converted to a 2-methyl-3-nitropyridine (B124571) by reaction with the anion of diethyl malonate, followed by hydrolysis and decarboxylation mdpi.com.

Selective Substitution Strategy

In a molecule like 2,6-dichloro-3-cyclopropylpyridine, the two chlorine atoms are in different electronic environments. The chlorine at the 6-position is generally more activated towards nucleophilic attack than the one at the 2-position, influenced by the electron-donating nature of the adjacent cyclopropyl group. This difference in reactivity can be exploited for selective substitution.

A plausible synthetic sequence would involve the initial selective replacement of one chlorine atom, followed by the substitution of the second. For example, the reaction could be controlled to favor the formation of 2-chloro-6-fluoro-3-cyclopropylpyridine. The choice of reaction conditions, such as temperature and the nature of the fluoride source, would be critical to achieve this selectivity.

Once the monofluorinated intermediate is obtained, the remaining chlorine atom at the 2-position can be substituted with a methyl group. This could potentially be achieved through a transition metal-catalyzed cross-coupling reaction, for example, a Kumada or Stille coupling with an appropriate organometallic methylating agent.

An alternative strategy involves the initial introduction of the methyl group, followed by fluorination. The reactivity of the chlorine atoms in the resulting 2-chloro-6-methyl-3-cyclopropylpyridine would then dictate the regioselectivity of the subsequent fluorination step.

Illustrative Reaction Parameters

| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitration | 2,6-dichloropyridine, HNO₃, Oleum (10-65%), 85-150 °C | 2,6-dichloro-3-nitropyridine | Not specified | nih.gov |

| Fluorination (Halex) | 3-substituted-2,6-dichloropyridine, CsF, DMSO | 3-substituted-2,6-difluoropyridine | Not specified | researchgate.net |

| Methylation | 2-chloro-3-nitropyridine, Diethyl malonate, K₂CO₃, THF; then hydrolysis/decarboxylation | 2-methyl-3-nitropyridine | Good | mdpi.com |

| Nucleophilic Substitution | 2-chloro-6-fluoropyridine, 3,3-difluoropyrrolidine (B39680) hydrochloride, N,N-diisopropylethylamine, DMSO, 110 °C, 2h | 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | 84 | guidechem.com |

These examples highlight the feasibility of the required transformations. The successful synthesis of 3-cyclopropyl-6-fluoro-2-methylpyridine would depend on the careful optimization of these reaction conditions to achieve the desired regioselectivity and yield.

Mechanistic Insights into Carbon-Fluorine Bond Activation in Fluoropyridines

The C–F bond is the strongest single bond to carbon, and its selective activation is a significant challenge in synthetic chemistry. In the context of fluoropyridines, transition metal-mediated processes are often employed to achieve this transformation. The electronic properties of the pyridine ring, influenced by the nitrogen atom and other substituents, play a crucial role in the mechanism of C–F bond cleavage.

The nature of the ligands coordinated to a transition metal center can profoundly influence the pathway of C–F bond activation. acs.orgnih.gov Studies on the reaction of platinum(0) complexes with fluoropyridines have revealed competing mechanisms, including direct oxidative addition and phosphine-assisted pathways. acs.orgnih.gov In a direct oxidative addition, the metal inserts directly into the C–F bond via a three-center transition state. nih.gov

Alternatively, phosphine-assisted mechanisms involve the ligand in the bond-breaking process. One such pathway involves the transfer of the fluorine atom to a phosphorus center through a four-center transition state, which can be accompanied by the transfer of an alkyl group from the phosphine (B1218219) to the metal. acs.orgnih.gov Another possibility is the formation of a metallophosphorane intermediate. acs.orgnih.gov The preference for one pathway over another is dictated by the electronic and steric properties of the phosphine ligands. For instance, bulkier ligands may favor pathways that minimize steric hindrance.

| C–F Activation Pathway | Description | Key Intermediates/Transition States |

| Direct Oxidative Addition | The metal center directly inserts into the C–F bond. | Three-center transition state |

| Phosphine-Assisted (Concerted) | Concerted transfer of an alkyl group from phosphorus to the metal and fluorine to the phosphorus. | Four-center transition state |

| Phosphine-Assisted (Stepwise) | Formation of a metastable metallophosphorane intermediate followed by alkyl or fluorine transfer. | Metallophosphorane intermediate |

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of C–F bond activation. nih.govacs.org Computational studies on fluoropyridines have allowed for the detailed mapping of potential energy surfaces, providing insights into the relative energies of intermediates and transition states for different reaction pathways. nih.govacs.org

For example, in the reaction of platinum(0) with pentafluoropyridine, calculations have shown that the activation barriers for direct oxidative addition and phosphine-assisted pathways can be very similar, suggesting that these processes can be competitive. acs.orgnih.gov Furthermore, computational modeling can predict the regioselectivity of C–F activation. In studies involving zirconocene derivatives and pentafluoropyridine, DFT computations indicated that while activation at the 4-position is thermodynamically preferred, the kinetic barrier for activation at the 2-position can be slightly lower. acs.org This highlights that the observed product distribution is often a result of a delicate balance between kinetic and thermodynamic control.

A combined computational and experimental study on Frustrated Lewis Pair (FLP) mediated C–F activation revealed that the reaction likely proceeds through a Lewis acid-assisted SN1 type pathway rather than a concerted FLP mechanism. nih.gov The calculations helped to understand the role of the FLP in elevating the ground state energy and overcoming the kinetic barrier for C–F activation. nih.gov

| Computational Method | Application in C–F Activation Studies | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization and transition state location. | Determination of reaction pathways and activation barriers. |

| Intrinsic Reaction Coordinate (IRC) | Connecting transition states to reactants and products. | Confirmation of the proposed reaction mechanism. |

| Natural Population Analysis (NPA) | Calculation of atomic charges. | Understanding the electronic factors influencing reactivity. |

Cyclopropyl Ring Rearrangement and Isomerization Processes

The cyclopropyl group is a strained three-membered ring that can undergo a variety of rearrangement and ring-opening reactions, often catalyzed by transition metals or proceeding through electrocyclic mechanisms.

Transition metals can catalyze the ring-opening of cyclopropyl groups, typically leading to the formation of allyl complexes. Gold-catalyzed reactions of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles have been shown to proceed through a C–C bond cleavage of the cyclopropane (B1198618) ring, leading to the formation of indolizine (B1195054) derivatives. rsc.org This transformation highlights how a metal catalyst can facilitate the cleavage of the strained ring system to generate new chemical entities. The coordination of the metal to the pyridine nitrogen or the alkyne can play a role in activating the cyclopropyl group towards ring-opening.

The ring-opening of a cyclopropyl group can also occur via an electrocyclic reaction, which is a pericyclic process involving the conversion of a σ-bond to a π-bond. wikipedia.org The stereochemistry of the ring-opening is governed by the Woodward-Hoffmann rules. For a thermal process, the ring-opening of a cyclopropyl cation to an allyl cation is a disrotatory process. youtube.com In the case of a cyclopropyl radical, the initial stage of ring-opening involves the rotation of one methylene group, followed by a conrotatory or disrotatory motion of the second methylene group, leading to a bifurcation on the potential energy surface. nih.gov The specific pathway and resulting stereochemistry are sensitive to the substituents on the cyclopropyl ring. researchgate.net

| Ring-Opening Mechanism | Driving Force | Key Features |

| Metal-Catalyzed | Coordination to a transition metal. | Formation of allyl-metal complexes or other rearranged products. |

| Electrocyclic (Cationic) | Relief of ring strain, formation of a stabilized allyl cation. | Disrotatory process under thermal conditions. |

| Electrocyclic (Radical) | Relief of ring strain. | Complex dynamics with a reaction path bifurcation. |

Investigation of Regioselectivity in Reactions Involving the Pyridine Nitrogen and Substituents

The pyridine nitrogen and the substituents on the ring (cyclopropyl, fluoro, and methyl groups) direct the regioselectivity of chemical reactions. The interplay of electronic and steric effects determines the most likely site of reaction.

In reactions involving C–F bond activation of fluoropyridines, functionalization at the 4-position is commonly observed. acs.org However, reactions at the 2-position are also known. acs.org DFT computations on the reaction of a zirconocene intermediate with pentafluoropyridine showed a remarkable selectivity for C–F activation at the 2-position, which was attributed to the initial formation of an azazirconacycle intermediate. acs.org This intermediate then undergoes ring opening and C–F bond cleavage. acs.org This demonstrates that the coordination of the metal to the pyridine nitrogen can be a key factor in controlling the regioselectivity of C–F activation.

The electronic nature of the substituents also plays a critical role. The fluorine atom is strongly electron-withdrawing, while the methyl and cyclopropyl groups are electron-donating. These opposing electronic effects, along with the directing influence of the pyridine nitrogen, create a complex reactivity profile where different positions on the pyridine ring can be activated depending on the specific reaction conditions and reagents.

Reactivity under Diverse Chemical Conditions: Electrophilic, Nucleophilic, and Radical Pathways

The chemical reactivity of 3-cyclopropyl-6-fluoro-2-methylpyridine is a complex interplay of the electronic and steric influences of its constituent functional groups: the pyridine ring, a cyclopropyl moiety, a fluorine atom, and a methyl group. The pyridine ring itself is an electron-deficient aromatic system, which fundamentally governs its reactivity. The substituents modulate this inherent reactivity, directing the outcomes of electrophilic, nucleophilic, and radical reactions.

Electrophilic Pathways

The pyridine nitrogen atom significantly deactivates the aromatic ring towards electrophilic substitution, making such reactions challenging compared to benzene. uoanbar.edu.iq This deactivation is a consequence of the nitrogen's electron-withdrawing inductive effect and its protonation or coordination to the electrophile's catalyst under typical acidic reaction conditions, which further increases the ring's electron deficiency. uoanbar.edu.iq For 3-cyclopropyl-6-fluoro-2-methylpyridine, electrophilic attack on the ring is expected to be particularly disfavored.

However, the substituents present on the ring—cyclopropyl, fluoro, and methyl groups—introduce competing electronic effects that can influence the regioselectivity of any potential electrophilic substitution. The methyl group at the 2-position and the cyclopropyl group at the 3-position are both electron-donating groups, which can help to partially offset the deactivating effect of the pyridine nitrogen. In contrast, the fluorine atom at the 6-position is strongly electron-withdrawing, further deactivating the ring.

Electrophilic attack, if forced, would likely occur at the position of highest electron density. The interplay of the activating methyl and cyclopropyl groups and the deactivating fluoro group would need to be considered. It is generally observed that electrophilic substitution on substituted pyridines is sensitive to the electronic nature of the substituents. uoanbar.edu.iq

Nucleophilic Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov The presence of a good leaving group, such as a halogen, is typically required for such reactions to proceed. In 3-cyclopropyl-6-fluoro-2-methylpyridine, the fluorine atom at the 6-position serves as a potential leaving group. The rate and feasibility of nucleophilic substitution are highly dependent on the nature of the nucleophile and the reaction conditions.

The reactivity of halopyridines in SNAr reactions is well-documented, with fluoro-substituted pyridines often exhibiting high reactivity. nih.govnih.gov The site of nucleophilic attack on fluorinated pyridines is influenced by the position of the fluorine atom and other substituents. For instance, in pentafluoropyridine, nucleophilic attack preferentially occurs at the 4-position, followed by the 2- and 6-positions. nih.gov In the case of 3-cyclopropyl-6-fluoro-2-methylpyridine, the fluorine is at the 6-position, which is activated towards nucleophilic attack by the ring nitrogen.

The cyclopropyl group at the 3-position and the methyl group at the 2-position will also exert an influence on the reactivity. The methyl group, being electron-donating, might slightly decrease the electrophilicity of the ring, but its steric bulk could also play a role in directing the approach of the nucleophile. The cyclopropyl group's electronic effects are more complex, as it can donate electrons to the aromatic system.

Regioselectivity of Nucleophilic Aromatic Substitution on Substituted Pyridines

| Pyridine Derivative | Position of Leaving Group | Other Substituents | Observed/Expected Position of Nucleophilic Attack | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | 2, 3, 4, 5, 6 | Fluorine | 4 > 2, 6 > 3, 5 | nih.gov |

| 2-Halopyridines | 2 | Varies | 2 | nih.govnih.gov |

| 3-Cyclopropyl-6-fluoro-2-methylpyridine | 6 | 2-methyl, 3-cyclopropyl | 6 (predicted) | Inference |

Radical Pathways

The cyclopropyl group introduces a unique avenue for radical reactivity. Cyclopropylmethyl radicals are known to undergo rapid ring-opening to form but-3-enyl radicals. psu.edu This rearrangement is often used as a mechanistic probe to indicate the presence of radical intermediates in a reaction. Therefore, under conditions that favor radical formation, such as reactions initiated by radical initiators or photolysis, 3-cyclopropyl-6-fluoro-2-methylpyridine could potentially undergo reactions involving the cyclopropyl moiety.

The stability of the potential radical intermediates will play a crucial role in determining the reaction pathway. Homolytic cleavage of a C-H bond on the methyl group or addition of a radical to the pyridine ring are also possibilities. The specific reaction conditions will dictate which radical pathway is favored.

Potential Radical Reactions of 3-Cyclopropyl-6-fluoro-2-methylpyridine

| Reaction Type | Potential Site of Reaction | Expected Intermediate/Product | Governing Principle | Reference |

|---|---|---|---|---|

| Radical-induced Ring Opening | Cyclopropyl group | But-3-enyl radical intermediate | High strain energy of the cyclopropane ring favors ring-opening of the corresponding radical. | psu.edu |

| Hydrogen Abstraction | Methyl group | Benzylic-type radical | Relative stability of the resulting radical. | General Principle |

| Radical Addition | Pyridine ring | Substituted pyridine radical | Electron-deficient nature of the pyridine ring. | General Principle |

Exploration of 3 Cyclopropyl 6 Fluoro 2 Methylpyridine in the Construction of Novel Chemical Entities

Incorporation into Polycyclic and Fused Heterocyclic Systems

While direct, extensive research on the incorporation of 3-Cyclopropyl-6-fluoro-2-methylpyridine (B6182195) into polycyclic and fused heterocyclic systems is still an emerging area, the inherent reactivity of its substituted pyridine (B92270) core presents several potential pathways for such transformations. The principles of heterocyclic chemistry suggest that the fluorine atom at the 6-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key strategy for the annulation of additional rings onto the pyridine scaffold.

For instance, reaction with bifunctional nucleophiles could lead to the formation of fused bicyclic systems. The cyclopropyl (B3062369) and methyl groups can influence the regioselectivity of these reactions and the conformational properties of the resulting polycyclic structures. Although specific examples involving 3-Cyclopropyl-6-fluoro-2-methylpyridine are not extensively documented in publicly available literature, the broader field of fluorinated heterocycle chemistry supports the feasibility of these synthetic routes. The development of novel synthetic methodologies targeting the C-H functionalization of the pyridine ring or the cyclopropyl moiety could further expand the toolkit for constructing complex, multi-ring systems from this versatile building block.

Application as a Core Scaffold in Ligand Design for Metal Coordination Chemistry

The nitrogen atom of the pyridine ring in 3-Cyclopropyl-6-fluoro-2-methylpyridine possesses a lone pair of electrons, making it a classic coordination site for metal ions. The electronic properties of the pyridine nitrogen are modulated by the attached substituents. The electron-withdrawing nature of the fluorine atom can decrease the basicity of the pyridine nitrogen, thereby affecting the stability and electronic structure of the resulting metal complexes. Conversely, the electron-donating character of the methyl and cyclopropyl groups can partially offset this effect.

This electronic tunability makes 3-Cyclopropyl-6-fluoro-2-methylpyridine an interesting scaffold for the design of ligands in coordination chemistry. By incorporating additional coordinating moieties at various positions, polydentate ligands can be synthesized. These ligands can then be used to form complexes with a wide range of transition metals, lanthanides, and actinides. The specific coordination geometry and the properties of the resulting metal complexes will be dictated by the nature of the metal ion and the steric and electronic profiles of the ligand. While detailed studies on metal complexes derived specifically from 3-Cyclopropyl-6-fluoro-2-methylpyridine are not widely reported, the foundational principles of coordination chemistry suggest its potential in creating novel catalysts, magnetic materials, and luminescent probes.

Development of Hybrid Molecular Structures for Advanced Materials Science (excluding properties related to biological function)

The unique combination of a rigid aromatic core (the pyridine ring) and a strained, three-dimensional substituent (the cyclopropyl group) in 3-Cyclopropyl-6-fluoro-2-methylpyridine makes it an attractive component for the design of advanced materials. The fluorine atom further introduces the potential for hydrogen bonding and other non-covalent interactions, which can be crucial for the self-assembly and packing of molecules in the solid state.

In the field of materials science, this compound could serve as a building block for:

Organic Light-Emitting Diodes (OLEDs): By incorporating 3-Cyclopropyl-6-fluoro-2-methylpyridine into larger conjugated systems, its electronic properties could be harnessed for applications in organic electronics. The fluorine substituent is known to influence the HOMO and LUMO energy levels of organic molecules, which is a key parameter in the design of efficient OLED materials.

Porous Organic Frameworks (POFs): As a rigid building block, derivatives of 3-Cyclopropyl-6-fluoro-2-methylpyridine could be used in the synthesis of porous materials for applications in gas storage and separation. The specific shape and size of the pores would be dictated by the geometry of the monomeric unit.

While the direct application of 3-Cyclopropyl-6-fluoro-2-methylpyridine in these areas is yet to be fully explored, the fundamental properties of the molecule suggest a promising future in the rational design of new materials with tailored functionalities.

Structure-Property Relationship Studies for Non-Biological Applications and Fundamental Chemical Understanding

Understanding the relationship between the molecular structure of 3-Cyclopropyl-6-fluoro-2-methylpyridine and its physicochemical properties is crucial for its effective utilization in various applications. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into its electronic structure, molecular geometry, and reactivity.

Calculated Molecular Properties:

| Property | Predicted Value |

| Molecular Formula | C9H10FN |

| Molecular Weight | 151.18 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

These calculations can help in predicting the molecule's behavior in different chemical environments and guide the design of new derivatives with desired properties. For example, the calculated dipole moment can provide an indication of the molecule's polarity, which is important for solubility and intermolecular interactions. The HOMO-LUMO gap can be correlated with the molecule's electronic transitions and its potential use in optoelectronic devices.

Experimental studies, such as X-ray crystallography, can provide precise information about the solid-state packing of the molecule, revealing the nature and extent of intermolecular interactions. Spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, are essential for characterizing the molecule and its derivatives and for probing their electronic and vibrational properties. By systematically modifying the substituents on the pyridine ring and studying the resulting changes in properties, a comprehensive understanding of the structure-property relationships for this class of compounds can be established, paving the way for their application in a wide range of non-biological fields.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Cyclopropyl-6-fluoro-2-methylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. The cyclopropyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopropylboronic acids), followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). Methylation at the C2 position is achieved via nucleophilic substitution or palladium-catalyzed coupling. Optimization includes temperature control (e.g., 80–100°C for cyclopropane coupling) and catalyst selection (e.g., Pd(PPh₃)₄). Purification via column chromatography or recrystallization ensures high purity. For analogs, see synthetic protocols for structurally related fluoropyridines in .

Q. Which spectroscopic techniques are most effective for characterizing 3-Cyclopropyl-6-fluoro-2-methylpyridine, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and methyl group (δ 2.5–2.7 ppm, singlet).

- ¹⁹F NMR : Fluorine at C6 appears as a singlet (δ -110 to -120 ppm).

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 181 for C₉H₁₀F₃N).

- IR : Absorbances for C-F (1100–1200 cm⁻¹) and cyclopropyl C-H (3050–3100 cm⁻¹) stretches.

- Cross-reference with spectral data for analogs like 6-fluoro-2-methylpyridine derivatives in .

Q. How do researchers assess the preliminary biological activity of fluorinated pyridine derivatives like 3-Cyclopropyl-6-fluoro-2-methylpyridine in antimicrobial or enzyme inhibition assays?

- Methodological Answer :

- Enzyme Inhibition : Use in vitro assays (e.g., EROD assay for CYP1B1 inhibition ). Measure IC₅₀ values by incubating the compound with recombinant enzymes and fluorogenic substrates.

- Antimicrobial Screening : Employ microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Data Interpretation : Compare activity to structurally similar compounds (e.g., trifluoromethylpyridines in ).

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for 3-Cyclopropyl-6-fluoro-2-methylpyridine derivatives targeting enzymes like CYP1B1?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in substituents (e.g., replacing cyclopropyl with methyl or phenyl groups).

- Step 2 : Test inhibitory activity using EROD assays. For example, in , C2-substituted pyridines showed 7.5× higher CYP1B1 inhibition than C3/C4 analogs.

- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent positioning with binding energy. A table from illustrates substituent effects:

| Substituent Position | IC₅₀ (μM) | Relative Activity |

|---|---|---|

| C2 (Pyridine-3-yl) | 0.011 | 7.5× reference |

| C3 (Pyridine-4-yl) | 0.083 | Baseline |

Q. How can computational methods such as molecular docking predict the binding affinity of 3-Cyclopropyl-6-fluoro-2-methylpyridine to therapeutic targets, and what validation steps are required?

- Methodological Answer :

- Docking Workflow :

Target Preparation : Obtain CYP1B1 crystal structure (PDB: 3PM0). Remove water molecules and add hydrogens.

Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Gaussian09 with B3LYP/6-31G*).

Grid Generation : Define the active site around heme iron (coordinates x=10.2, y=15.5, z=20.1).

Docking : Use AutoDock Vina; analyze top poses for hydrogen bonds with Thr334 or π-π interactions with Phe265.

- Validation : Compare predicted binding energies with experimental IC₅₀ values (e.g., R² > 0.85 indicates reliability). Refer to for case studies.

Q. What in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) are critical when evaluating 3-Cyclopropyl-6-fluoro-2-methylpyridine, and how do structural modifications influence these parameters?

- Methodological Answer :

- Key Parameters :

- Plasma Half-Life (t₁/₂) : Assess via LC-MS/MS after intravenous/oral dosing in rodents.

- Bioavailability (F) : Calculate using AUC₀₋∞ (oral) / AUC₀₋∞ (IV) × 100.

- Metabolic Stability : Incubate with liver microsomes; measure parent compound depletion.

- Structural Influence :

- Cyclopropyl groups enhance metabolic stability (reduced CYP450 oxidation vs. linear alkyl chains) .

- Fluorine at C6 decreases plasma protein binding, improving free fraction.

- Case Study : In , a cyclopropyl analog showed 12-hour t₁/₂ in rats vs. 4 hours for non-cyclopropyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.